molecular formula C10H8Br2O3 B6213984 methyl 3-bromo-5-(2-bromoacetyl)benzoate CAS No. 2731007-26-2

methyl 3-bromo-5-(2-bromoacetyl)benzoate

Cat. No.: B6213984
CAS No.: 2731007-26-2
M. Wt: 336
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Description

Methyl 3-bromo-5-(2-bromoacetyl)benzoate is an organic compound with the molecular formula C10H8Br2O3 and a molecular weight of 335.98 g/mol . This compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the benzoate ring and a bromoacetyl group at the 2 position. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-(2-bromoacetyl)benzoate typically involves the bromination of methyl 3-acetylbenzoate followed by further bromination at the acetyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a solvent like dichloromethane or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(2-bromoacetyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-5-(2-bromoacetyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(2-bromoacetyl)benzoate involves its interaction with nucleophiles and electrophiles. The bromine atoms and the bromoacetyl group are reactive sites that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-(2-bromoacetyl)benzoate is unique due to the presence of both bromine atoms and the bromoacetyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

CAS No.

2731007-26-2

Molecular Formula

C10H8Br2O3

Molecular Weight

336

Purity

95

Origin of Product

United States

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